molecular formula C38H46NOPS B15329558 (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15329558
M. Wt: 595.8 g/mol
InChI Key: OGGSROVWKWCEQW-AAHGUQRTSA-N
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Description

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a tetramethyl-tetrahydronaphthalenyl group, and a dimethylpropane-sulfinamide group. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl moiety.

    Introduction of the Tetramethyl-Tetrahydronaphthalenyl Group: This step is achieved through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a tetramethyl-substituted alkyl halide.

    Formation of the Sulfinamide Group: The final step involves the reaction of a suitable amine with a sulfinyl chloride to form the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, it serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Medicine

In medicine, the compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, it is used as a catalyst in various organic synthesis processes, enhancing the efficiency and selectivity of chemical reactions.

Mechanism of Action

The mechanism by which ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, facilitating various catalytic processes. The molecular targets include enzymes and receptors that interact with the metal complexes formed by the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly effective as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Properties

Molecular Formula

C38H46NOPS

Molecular Weight

595.8 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H46NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-24,27,35H,25-26H2,1-8H3/t35-,42?/m1/s1

InChI Key

OGGSROVWKWCEQW-AAHGUQRTSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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